![molecular formula C14H16N2O2 B7511789 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CX-4945 has shown promising results in preclinical studies as a potential anti-cancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents its phosphorylation activity. CK2 is involved in various cellular processes, including the regulation of cell proliferation, survival, and apoptosis. Inhibition of CK2 by 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit the activity of various oncogenic signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways. 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been shown to inhibit the DNA repair pathway, which may sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide is its specificity for CK2, which reduces the potential for off-target effects. 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide is its potential for toxicity, particularly in normal cells that also express CK2. 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide may also have limited effectiveness in tumors that have developed resistance to chemotherapy and radiation therapy.
Future Directions
For 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide research may include the development of combination therapies that target multiple oncogenic pathways. 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide may also be used in combination with immunotherapy to enhance the anti-tumor immune response. Further studies may also be needed to assess the potential for 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide in the treatment of other diseases, such as inflammatory disorders and viral infections.
Synthesis Methods
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide can be synthesized by reacting 2-methyl-1,3-oxazole-5-carboxylic acid with 4-bromo-2-methylphenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate. The amide intermediate is then treated with 1-(2-chloroethyl)piperidine to yield 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide.
Scientific Research Applications
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, pancreatic, and ovarian cancer cells. 2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve their effectiveness.
properties
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14(17)16-12-6-4-11(5-7-12)13-8-15-10(3)18-13/h4-9H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGSDINRUPCOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.